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Compound of Interest

Compound Name: 7-Chloroquinolin-3-amine

Cat. No.: B1591908

An In-depth Technical Guide to 7-Chloroquinolin-3-amine

Executive Summary: This guide provides a comprehensive technical overview of 7-
Chloroquinolin-3-amine, a key heterocyclic intermediate in medicinal chemistry and drug
development. We will delve into its fundamental physicochemical properties, spectroscopic
profile, synthesis, and core applications, with a particular focus on its role as a privileged
scaffold in the generation of novel therapeutic agents. This document is intended for
researchers, chemists, and drug development professionals who require a detailed
understanding of this compound's characteristics and ultility.

Introduction to the 7-Chloroquinoline Scaffold

The quinoline ring system is a foundational structure in medicinal chemistry, recognized as a
"privileged scaffold" due to its ability to bind to a wide range of biological targets. This bicyclic
heterocycle, consisting of a benzene ring fused to a pyridine ring, is at the core of numerous
natural alkaloids (e.g., quinine) and synthetic drugs. The introduction of specific substituents,
such as a chlorine atom at the 7-position and an amine group, dramatically influences the
molecule's electronic properties, reactivity, and biological activity.

7-Chloroquinolin-3-amine (CAS No. 1195710-15-6) is a specific isomer that serves as a
critical building block for creating diverse molecular libraries. The chlorine atom at the 7-
position is a key feature in many antimalarial drugs, while the amine group at the 3-position
provides a reactive handle for further chemical modification and elaboration, enabling the
synthesis of novel compounds with potential therapeutic value.[1]
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Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is paramount for its
effective use in research and synthesis. 7-Chloroquinolin-3-amine is a solid at room
temperature with characteristics defined by its aromatic structure and functional groups.

Molecular Structure

The molecular structure of 7-Chloroquinolin-3-amine is depicted below, illustrating the
numbering of the quinoline ring system.

Caption: 2D structure of 7-Chloroquinolin-3-amine.

Key Identifiers and Properties

The fundamental properties of 7-Chloroquinolin-3-amine are summarized in the table below
for quick reference.

Property Value Source
CAS Number 1195710-15-6 PubChem|[2]
Molecular Formula CoH7CIN2 PubChem|[2]
Molecular Weight 178.62 g/mol PubChem|[2]
IUPAC Name 7-chloroquinolin-3-amine PubChem[2]
C1=CC(=CC2=NC=C(C=C21)
SMILES PubChem|[2]
N)CI
COLZTHKNBCUKOS-
InChiKey PubChem|[2]
UHFFFAOYSA-N
Appearance White to off-white solid Generic
Polar Surface Area 38.9 A2 PubChem][2]
Hydrogen Bond Donors 1 PubChem|[2]
Hydrogen Bond Acceptors 2 PubChem[2]
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Synthesis and Reactivity

The synthesis of substituted quinolines is a well-established field in organic chemistry. While
specific, optimized protocols for 7-Chloroquinolin-3-amine are proprietary or found within
patent literature, its synthesis can be approached through established methodologies for
functionalizing the quinoline core.

A common strategy involves the regioselective metalation of a pre-existing 7-chloroquinoline,
followed by reaction with an electrophilic aminating agent. Alternatively, multi-step sequences
starting from substituted anilines can be employed. The reactivity of the quinoline ring is heavily
influenced by its substituents. The electron-withdrawing nature of the nitrogen atom and the
chlorine at C7 makes the ring system susceptible to nucleophilic substitution, particularly at the
C4 position.[3][4] The amine group at C3 is a potent nucleophile and can be readily acylated,
alkylated, or used in coupling reactions to build more complex molecular architectures.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. The
expected data for 7-Chloroquinolin-3-amine are as follows:

'H NMR: The proton NMR spectrum would show distinct signals in the aromatic region
(typically & 7.0-9.0 ppm) corresponding to the protons on the quinoline core. The protons on
the pyridine part of the ring will typically be more downfield than those on the benzene part. A
broad singlet corresponding to the -NH2z protons would also be present.

e 13C NMR: The carbon spectrum would display nine signals for the aromatic carbons, with
chemical shifts influenced by the attached chlorine and amine groups. The carbon attached
to the chlorine (C7) and the amine (C3) would show characteristic shifts.

o Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching
vibrations from the primary amine (around 3300-3500 cm~1), C=N and C=C stretching
vibrations of the quinoline ring (around 1500-1620 cm~1), and a C-Cl stretching band
(typically below 800 cm™1).

e Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M*) at m/z
corresponding to its molecular weight (178.62). A characteristic isotopic pattern for the
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presence of one chlorine atom (M+2 peak at ~33% the intensity of the M* peak) would be a
key diagnostic feature.

Researchers have used these techniques extensively to characterize a wide array of 7-
chloroquinoline derivatives, confirming their structures after synthesis.[3][5][6][7]

Applications in Drug Discovery and Research

The true value of 7-Chloroquinolin-3-amine lies in its role as a versatile intermediate for
synthesizing bioactive compounds. The 7-chloro-4-aminoquinoline scaffold is famously the
basis for the antimalarial drug chloroquine, and derivatives continue to be explored to
overcome drug resistance.[8][9] By extension, the 3-amino isomer provides an alternative
attachment point for side chains, leading to novel chemical space.

7-Chloroquinolin-3-amine
(Core Scaffold)

Analogs of Chloroquine EGFR Inhibitors Novel Antibacterials

Anticancer Agents Antimicrobial Compounds

(Mechanism)

(Kinase Inhibitors)

Click to download full resolution via product page

Antimalarial Agents

Caption: Role of the 7-chloroquinoline scaffold in drug development.

o Antimalarial Agents: The 7-chloroquinoline core is essential for activity against Plasmodium
falciparum. Research focuses on modifying the amine side chain to restore efficacy against
chloroquine-resistant strains.[9][10]

» Anticancer Research: Many quinoline derivatives have been shown to possess
antiproliferative properties. They often function as kinase inhibitors, interfering with signaling
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pathways that are overactive in cancer cells.[11] The amine group on 7-Chloroquinolin-3-
amine is a perfect anchor point for synthesizing libraries of compounds to screen for such
activity.

o Other Therapeutic Areas: The scaffold has been investigated for a range of other activities,
including antibacterial and antiviral properties, making it a compound of high interest for
broad-spectrum drug discovery.[12]

Safety and Handling

As with any laboratory chemical, 7-Chloroquinolin-3-amine must be handled with appropriate
care. Itis classified as harmful if swallowed.[13]

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab
coat, and chemical-resistant gloves.

o Handling: Avoid breathing dust. Handle in a well-ventilated area or a chemical fume hood.
Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13][14]

o Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent
degradation.

o Disposal: Dispose of waste material in accordance with local, regional, and national
regulations.

Appendix: Representative Experimental Protocol

The following is a generalized, illustrative protocol for the functionalization of 7-
Chloroquinolin-3-amine.

Protocol: Acylation of 7-Chloroquinolin-3-amine

Objective: To synthesize N-(7-chloroquinolin-3-yl)acetamide as a proof-of-concept
derivatization.

Methodology:
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Reaction Setup: In a round-bottom flask, dissolve 7-Chloroquinolin-3-amine (1.0 eq) in a
suitable aprotic solvent (e.g., Dichloromethane or THF).

Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 eq) to the solution
to act as an acid scavenger.

Acylation: Cool the mixture in an ice bath (0 °C). Add acetyl chloride (1.1 eq) dropwise to the
stirred solution.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material
is consumed.

Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry
over anhydrous sodium sulfate, and filter.

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by
recrystallization or column chromatography to yield the pure N-(7-chloroquinolin-3-
yl)acetamide.

Characterization: Confirm the structure and purity of the final product using *H NMR, Mass
Spectrometry, and melting point analysis.
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Caption: Workflow for a typical acylation reaction.

References

e PubChem. (n.d.). 7-Chloroquinolin-3-amine. National Center for Biotechnology Information.

e Al-Ostath, A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using
ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online.

o Safety Data Sheet. (2023). GHSO7.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1591908?utm_src=pdf-body-img
https://www.benchchem.com/product/b1591908?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Vashi, B. S., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline
Derivatives, Part I. Asian Journal of Chemistry.

Gualdrén-Lépez, M., et al. (2020). [(7-chloroquinolin-4-yl)amino]acetophenones and their
copper(ll) derivatives: Synthesis, characterization, computational studies and antimalarial
activity. PubMed Central.

Kumar, A., et al. (2011).

Adegoke, E. A, et al. (2022). Microwave Synthesis, Evaluation, and Docking Study of Amino
Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS
Omega.

Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-
Magnesium Reagents. Durham University.

Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-
chloroquinoline.

Chemtron Supply Corporation. (2015). Safety Data Sheet.

PubChem. (n.d.). 7-Chloroquinolin-6-amine. National Center for Biotechnology Information.
Singh, P., et al. (2016). Synthesis and Evaluation of Chirally Defined Side Chain Variants of
7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy.
PubMed Central.

Cenmed Enterprises. (n.d.). 7 Chloroquinolin 8 Amine.

Tomani, P. O., et al. (2019). 7-Chloroquinolinehydrazones as First-in-Class Anticancer
Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl,
Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH.

Lead Sciences. (n.d.). 3-Chloroquinolin-7-amine.

ResearchGate. (2018). Click synthesis of new 7-chloroquinoline derivatives by using
ultrasound irradiation and evaluation of their biological activity.

PubChem. (n.d.). 7-Chloroquinolin-8-amine. National Center for Biotechnology Information.
PubChem. (n.d.). 4-Amino-7-chloroquinoline. National Center for Biotechnology Information.
ResearchGate. (2018). Click synthesis of new 7-chloroquinoline derivatives by using
ultrasound irradiation and evaluation of their biological activity.

de Souza, M. V. N, et al. (2021). Optimization of the synthesis, in silico ADME/Tox profiling
studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-yl)

Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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